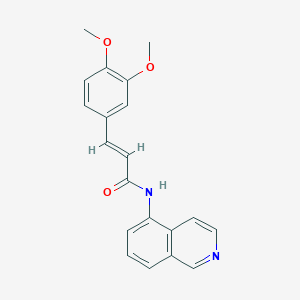
(2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide, also known as DMIP, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. DMIP belongs to the class of compounds known as enamide derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Diastereoselective Reduction
A study demonstrated the preparation of various enamides from derivatives related to isoquinoline, investigating the diastereoselective reduction to afford diastereomeric mixtures enriched in specific isomers. This process highlights the chemical versatility of compounds with similar structures to "(2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide" in synthetic organic chemistry (Maclean, Czarnocki, & Szarek, 1992).
Influence on Blood Coagulation
Research into amides of 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, which share structural motifs with the enamide of interest, found that these compounds can influence blood coagulation, acting as hemostatics. This suggests potential medicinal applications of structurally related compounds in managing blood coagulation disorders (Limanskii et al., 2009).
Synthesis of Polycarpine
Another study explored the synthesis of novel enamide isoquinoline alkaloid polycarpine, detailing a multi-step process starting from commercially available precursors. This work contributes to the broader field of alkaloid synthesis, offering insights into the synthetic strategies that could be applied to related compounds (Lenz & Woo, 1981).
Polyimide Synthesis
Research on the synthesis of soluble polyimides from diamines and aromatic tetracarboxylic dianhydrides, involving isoquinoline derivatives, underscores the role of such compounds in developing advanced materials with potential applications in electronics and coatings. The solubility and thermal stability of these polyimides make them of interest for various industrial applications (Imai, Maldar, & Kakimoto, 1984).
Analgesic and Anti-Inflammatory Activities
A study on the synthesis of enaminoamides derived from isoquinoline and their evaluation for analgesic and anti-inflammatory activities provides an example of the therapeutic potential of compounds related to "(2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide." The findings suggest that these compounds could serve as leads for the development of new pain and inflammation treatments (Yusov et al., 2019).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-isoquinolin-5-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-24-18-8-6-14(12-19(18)25-2)7-9-20(23)22-17-5-3-4-15-13-21-11-10-16(15)17/h3-13H,1-2H3,(H,22,23)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHXDGMOFOAGP-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC3=C2C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC3=C2C=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-N-(isoquinolin-5-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

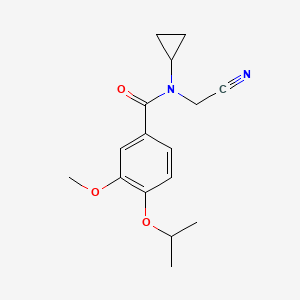

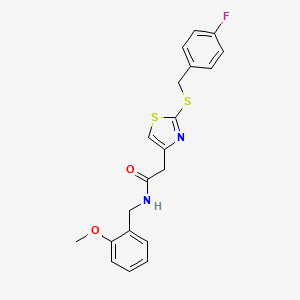



![1,6,7-Trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2861663.png)
![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2861666.png)
![[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2861667.png)
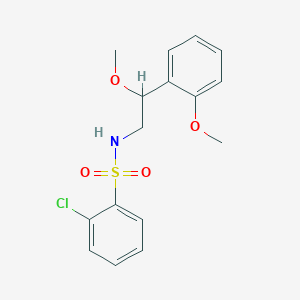
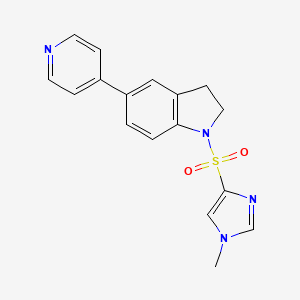

![4-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2861673.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2861676.png)